O-Cymene

Description

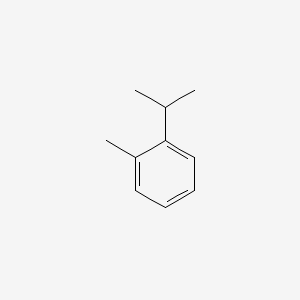

Overview of O-Cymene (B1210590) as an Aromatic Hydrocarbon

This compound is classified as an aromatic hydrocarbon, specifically an alkylbenzene. wikipedia.orgnih.gov Its structure features a stable benzene (B151609) ring, which imparts aromaticity and influences its chemical reactivity. The presence of the methyl and isopropyl substituents on the ring contributes to its physical and chemical properties, including its flammability and solubility characteristics. wikipedia.org this compound is nearly insoluble in water but exhibits good solubility in organic solvents. wikipedia.org

Here is a table summarizing some key physical properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ | wikipedia.org |

| Molar Mass | 134.22 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.88 g/cm³ | wikipedia.org |

| Melting Point | -71.5 °C (-96.7 °F; 201.7 K) | wikipedia.org |

| Boiling Point | 178 °C (352 °F; 451 K) | wikipedia.org |

| Solubility in Water | 23.3 mg/L | wikipedia.org |

| Flash Point | 50.6 °C (123.1 °F; 323.8 K) | wikipedia.org |

Isomeric Relationship with m-Cymene and p-Cymene (B1678584)

This compound is one of three structural isomers of cymene, all sharing the molecular formula C₁₀H₁₄. The isomers differ in the relative positions of the methyl and isopropyl groups on the benzene ring. wikipedia.org

This compound: The methyl and isopropyl groups are in the ortho (1,2) positions. wikipedia.orgnih.gov

m-Cymene: The methyl and isopropyl groups are in the meta (1,3) positions. wikipedia.org

p-Cymene: The methyl and isopropyl groups are in the para (1,4) positions. wikipedia.org

While they share the same chemical formula and similar physical properties, these positional isomers exhibit distinct characteristics due to their differing substitution patterns. vulcanchem.com For instance, p-cymene is reported to be the only isomer commonly found in nature. wikipedia.orgwikipedia.orgnih.gov

Here is a comparative table of the cymene isomers:

| Property | This compound | m-Cymene | p-Cymene | Source |

| CAS Number | 527-84-4 | 535-77-3 | 99-87-6 | vulcanchem.com |

| Boiling Point (°C) | 178.15 | 175.14 | 177.10 | vulcanchem.com |

| Melting Point (°C) | -71.54 | -63.75 | -67.94 | vulcanchem.com |

| Density (d₄²⁰) | 0.8766 | 0.8610 | 0.8573 | vulcanchem.com |

| Refractive Index (nD20) | 1.5006 | 1.4930 | 1.4909 | vulcanchem.com |

| Natural Occurrence | Not commonly natural | Less abundant naturally | Common in essential oils | wikipedia.orgwikipedia.orgvulcanchem.comnih.gov |

Analytical differentiation of these isomers can be challenging due to similar mass spectra, but gas chromatography (GC) is a primary technique used for their separation and identification. vulcanchem.com

Natural Occurrence and Biosynthesis Pathways of Cymenes

While p-cymene is the most prevalent isomer in nature, this compound has also been reported in certain plant species and their essential oils, although it is considered less common. nih.govvulcanchem.com For example, this compound has been found in Cymbopogon martinii and Helichrysum taenari. nih.gov It has also been identified as a major component in the essential oil from the leaves of Eriosema englerianum. ajol.info

The biosynthesis of cymenes, particularly p-cymene, is linked to the terpenoid pathway in plants. mdpi.comnih.gov This pathway involves the cyclization of geranyl pyrophosphate (GPP) to γ-terpinene, catalyzed by terpene synthases. nih.govnih.gov While p-cymene is proposed as an intermediate in the formation of aromatic monoterpenes like thymol (B1683141) and carvacrol (B1668589) from γ-terpinene, the exact enzymatic steps involved in the formation of the aromatic ring from γ-terpinene or p-cymene are still under investigation. nih.gov Studies suggest that cytochrome P450 monooxygenases and short-chain dehydrogenases play roles in the later stages of this biosynthesis. nih.gov

For p-cymene, alternative production routes involving the dehydrogenation of precursors like limonene (B3431351) or 1,8-cineole, which are produced through the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, have been explored as a synergistic integration of biological and chemical synthesis. mdpi.comnih.gov

Historical Context of this compound Research

Early research into cymenes, including this compound, dates back to investigations of compounds found in natural sources like cumin and thyme essential oils. solubilityofthings.com The chemical properties and potential uses of p-cymene, the most abundant isomer, were studied extensively from the early 20th century. solubilityofthings.com Research on the isomerization kinetics of cymenes has also been a subject of study. sigmaaldrich.com Studies on the nitration of propylayed and butylated alkylbenzenes, including this compound, have been reported in the historical literature, contributing to the understanding of its reactivity. sigmaaldrich.com

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound holds significance in contemporary chemical and biological sciences due to its presence in natural products and its potential bioactivities. While less studied than p-cymene, research has highlighted its potential applications.

In chemical research, this compound serves as an aromatic building block and a solvent. chemimpex.com Its unique substitution pattern makes it a subject of study in organic chemistry, aiding researchers in exploring new chemical reactions and applications. chemimpex.com

In biological sciences, this compound, like other cymenes, has been investigated for potential biological activities. Studies on essential oils containing this compound have indicated potential antimicrobial and antioxidant properties. cymitquimica.comajol.infochemimpex.com Research on the essential oil from Eriosema englerianum, which contains a high percentage of this compound, showed antibacterial and antifungal activities. ajol.info Furthermore, recent studies are exploring the interaction of this compound with biological targets, such as odorant binding proteins in insects, which could have implications for pest management strategies. acs.org Research also suggests that the positional difference of substituents in cymene isomers, including this compound, can influence their biological activities, such as insecticidal properties. researchgate.net The "ortho-effect" in this compound oxidation has been studied, revealing distinct low-temperature reactivity compared to its isomers, which is relevant to understanding its behavior in various chemical and biological processes. osti.gov

The investigation into the properties and potential applications of this compound continues, contributing to fields ranging from natural product chemistry and biosynthesis to the development of new materials and biologically active compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRCMNKATXZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052165 | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8766 g/cu cm at 20 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5 [mmHg], 1.5 mm Hg at 25 °C | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

527-84-4 | |

| Record name | o-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T13HF3266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for O Cymene

Established Synthetic Routes for O-Cymene (B1210590)

Several synthetic methodologies have been developed for the production of this compound, although some routes may yield it as part of an isomeric mixture.

Alkylation of Toluene (B28343) with Propylene (B89431) or Isopropanol

The alkylation of toluene with either propylene or isopropyl alcohol is a common method for producing cymenes. nih.govscentree.cogoogle.comwikipedia.orgresearchgate.net This reaction typically employs Friedel-Crafts catalysts, such as aluminum trichloride (B1173362) or various solid acid catalysts. google.comwikipedia.org While this method primarily yields m- and p-cymene (B1678584), this compound can also be formed, particularly at higher reaction temperatures (220–240 °C), although this can decrease the selectivity for the para isomer. nih.gov The resulting mixture of isomers often requires separation, commonly achieved through techniques like gas chromatography. nih.gov

Catalytic Dehydrogenation of Terpenes and Terpene Derivatives

Catalytic dehydrogenation of certain terpenes and their derivatives represents another route to cymenes. scentree.comdpi.comrsc.orgdntb.gov.ua This approach often utilizes renewable feedstocks. mdpi.comdntb.gov.uamdpi.comliverpool.ac.uk

Industrial dipentene (B1675403), a mixture primarily composed of limonene (B3431351), can be catalytically dehydrogenated to produce p-cymene. mdpi.comdntb.gov.uagoogle.comresearchgate.netmdpi.com This is considered a vital approach for p-cymene synthesis in the chemical industry. researchgate.netmdpi.comresearchgate.net While the primary product is p-cymene, trace amounts of this compound can also be formed during the oxidation reaction of α-pinene to p-cymene. google.com Various catalysts, including palladium-based catalysts supported on materials like activated carbon or covalent triazine frameworks (CTF), have been investigated for the dehydrogenation of dipentene. google.comresearchgate.netmdpi.com For instance, a Pd/CTF catalyst with 5% Pd loading demonstrated a 100% conversion rate of dipentene and 96% selectivity for p-cymene at 220 °C. mdpi.com

The dehydroisomerization of limonene is a well-studied route for the synthesis of p-cymene. mdpi.comrsc.orgdntb.gov.uamdpi.comliverpool.ac.ukchemistry-online.com This reaction typically involves acid-catalyzed isomerization of limonene to p-menthadienes, followed by dehydrogenation to form p-cymene. mdpi.comliverpool.ac.uk Bifunctional catalysts possessing both acid and dehydrogenation functions, such as silica-supported zinc oxide (ZnO/SiO2), are effective for this conversion. mdpi.comliverpool.ac.uk For example, ZnO/SiO2 has been shown to yield 100% p-cymene from limonene at 325 °C. mdpi.com Palladium catalysts, including Pd/HZSM-5 and Pd/Al2O3, have also been explored, achieving high p-cymene yields under various conditions. mdpi.com While this method primarily targets p-cymene, studies on the dehydrogenation of pinene, a related terpene, have shown the formation of p-cymene and pinane (B1207555), with the cyclobutane (B1203170) ring being broken. rsc.org In some pinane dehydrogenation studies, this compound has been detected as a product, suggesting that the cleavage of specific bonds in the pinane structure can lead to its formation. acs.org

Synthesis from o-Toluic Acid

This compound can be synthesized from o-toluic acid. chemdad.comchemicalbook.comguidechem.com This indicates a potential synthetic pathway involving the modification or decarboxylation of o-toluic acid or its derivatives.

Emerging Synthetic Methodologies and Catalytic Systems

Recent research has focused on developing more efficient and selective synthetic routes to cymene isomers, including environmentally benign and continuous production methods.

Environmentally Benign Synthesis Approaches

The shift towards environmentally benign chemical processes has driven research into sustainable routes for cymene production. One promising approach involves the catalytic conversion of bio-renewable feedstocks, such as terpenes, which are abundant in nature. google.commdpi.comcapes.gov.brrsc.orgresearchgate.net For instance, the dehydrogenation of α-limonene to p-cymene over oxide catalysts like TiO₂ and γ-Al₂O₃ has been investigated as a more sustainable alternative to petroleum-based processes. researchgate.netcapes.gov.br

While these studies primarily target p-cymene, the underlying principles of utilizing renewable resources and developing cleaner catalytic systems are applicable to the synthesis of this compound as well. Environmentally benign methods aim to reduce or eliminate the use of hazardous substances and minimize waste generation, aligning with the principles of green chemistry. nsf.gov The use of solid acid catalysts in the alkylation of toluene has also been explored as a way to mitigate the issues associated with homogeneous acid catalysts, such as corrosion and waste disposal. nih.gov

Continuous Production Methods

Continuous production methods offer advantages in terms of efficiency, scalability, and process control compared to batch processes. Studies on the continuous production of cymenes, particularly p-cymene from feedstocks like α-pinene, have demonstrated the feasibility of using fixed-bed continuous flow reactors with specific catalysts. nih.govresearchgate.net For example, continuous dehydroisomerization of α-pinene over catalysts like Pd/γ-Al₂O₃ and ZnO/CrO has been reported. researchgate.net

Although specific details on continuous production methods solely focused on this compound are less prevalent in the provided context, the general principles and technologies developed for the continuous production of other cymene isomers are relevant. Optimizing catalyst performance and reactor design are crucial aspects of establishing efficient continuous processes for this compound synthesis or separation from isomer mixtures.

Derivatization Reactions of this compound

This compound, like other aromatic hydrocarbons, can undergo various derivatization reactions, allowing for the introduction of functional groups onto the aromatic ring or the side chains. These reactions are important for synthesizing a wide range of downstream products.

Nitration Reactions

Nitration is a common electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. The nitration of cymenes, including this compound, can lead to the formation of nitrocymene isomers. The nitration of p-cymene, for instance, can be achieved using mixed sulfuric and nitric acids, or fuming nitric acid in acetic acid. orgsyn.org Studies on the nitration of p-cymene have also investigated the formation and reactions of acetyl nitrate (B79036) adducts. cdnsciencepub.com

For this compound, intact and direct dealkylating nitration with nitronium tetronium tetrafluoroborate (B81430) has been reported. alkalisci.comsigmaaldrich.com This suggests that the reaction conditions and reagents can influence the regioselectivity and outcome of the nitration process, potentially leading to dealkylation in addition to nitro group substitution. The specific conditions and products of this compound nitration are subjects of ongoing chemical research.

Isomerization Kinetics and Mechanisms

Isomerization reactions involving cymenes are significant, particularly in the context of separating isomer mixtures obtained from synthesis. The interconversion between o-, m-, and p-cymene can occur under certain conditions, often catalyzed by acids. core.ac.uk

Studies on the kinetics of cymene isomerization have been conducted. alkalisci.comsigmaaldrich.comsigmaaldrich.com The mechanism of cymene isomerization does not always strictly follow simple first-order kinetics, as revealed by experiments. vut.cz The isomerization of cymenes can be influenced by factors such as temperature and the presence of catalysts. osti.gov For example, the ortho-effect has been observed in this compound oxidation, influencing low-temperature chain-propagation kinetics and the formation of cyclic ethers. osti.gov

The interconversion of cymene isomers can be represented as a triangular reaction mechanism. vut.cz However, studies on xylene isomerization, which follows a similar triangular mechanism, suggest that not all interconversion pathways may be equally significant or even occur to a measurable extent under certain conditions. vut.cz Understanding the kinetics and mechanisms of this compound isomerization is crucial for optimizing processes that involve isomer separation or interconversion.

Formation of Complexes for Catalysis or Biological Applications

This compound (1-isopropyl-2-methylbenzene) is an alkylbenzene isomer. While p-cymene is the more commonly encountered isomer in coordination chemistry, particularly as a ligand, the principles and methodologies for complex formation are often analogous for the ortho isomer, although specific examples involving this compound as the η⁶-coordinated ligand are less frequently reported in the provided search results compared to p-cymene. The formation of complexes typically involves the coordination of the aromatic ring of cymene to a metal center, often in an η⁶ fashion, creating "half-sandwich" complexes. These complexes can then be further functionalized by the introduction of other ligands, tailoring their properties for specific catalytic or biological applications.

Ruthenium(II) and Osmium(II) are prominent metal centers that form stable half-sandwich complexes with arene ligands like cymene. The precursor for many such ruthenium complexes is the dimeric species [(η⁶-arene)RuCl₂]₂, where the arene is often p-cymene. This dimer can react with various ligands to form monomeric complexes of the type [(η⁶-arene)RuCl₂L] or [(η⁶-arene)RuClL₂]X, where L represents other coordinating ligands and X is a counterion. Similarly, osmium complexes containing η⁶-coordinated p-cymene ligands have been synthesized and investigated. rsc.orgrsc.org

Complex Formation Methodologies:

The synthesis of cymene-metal complexes for catalysis and biological applications commonly involves reactions between a cymene-containing metal precursor, such as [(η⁶-p-cymene)RuCl₂]₂ or [(η⁶-p-cymene)OsCl₂]₂, and the desired co-ligands. rsc.orgrsc.orgresearchgate.netmdpi.commdpi.comnih.gov

Reaction with Monodentate or Bidentate Ligands: The dimeric precursor reacts with ligands, often in a suitable solvent, leading to the cleavage of the halide bridges and coordination of the new ligands to the metal center. For instance, reactions of [(η⁶-p-cymene)RuCl₂]₂ with nitrogen-donor ligands, phosphines, or N-heterocyclic carbenes (NHCs) yield monomeric ruthenium complexes. researchgate.netmdpi.comacs.orgresearchgate.netacs.org

Transmetallation: In some cases, ligands are first coordinated to a different metal (e.g., silver) and then transferred to the cymene-metal fragment. This approach has been used in the synthesis of p-cymene ruthenium complexes bearing o-aryloxide-N-heterocyclic carbene ligands. acs.orgresearchgate.netacs.org

Ligand Exchange: Pre-formed cymene-metal complexes can undergo ligand exchange reactions, where existing ligands are replaced by others, allowing for modification of the complex's properties. This is particularly relevant for introducing biologically active ligands. acs.orgnih.gov

Applications in Catalysis:

Cymene-metal complexes, particularly those of ruthenium and osmium, have demonstrated significant catalytic activity in various organic transformations. The η⁶-coordinated cymene ligand provides stability and influences the electronic and steric environment around the metal center, impacting catalytic performance.

Oxidation Reactions: Osmium complexes containing p-cymene ligands have been shown to catalyze the oxidation of hydrocarbons with hydrogen peroxide and oxygen. Binuclear p-cymene osmium complexes, such as [(η⁶-p-cymene)OsCl₂]₂, have exhibited high turnover numbers (TONs) in the oxidation of alkanes like cyclohexane. rsc.orgrsc.org

Nitrile Hydration: Half-sandwich Os(II) complexes with p-cymene and amino-phosphane ligands have been synthesized and evaluated as precatalysts for the selective hydration of organonitriles to amides. researchgate.netuniovi.es

Transfer Hydrogenation: Ruthenium(p-cymene) complexes containing Schiff base ligands have been investigated as catalysts for the transfer hydrogenation of ketones to alcohols. bohrium.comresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP): p-Cymene ruthenium complexes featuring o-aryloxide-N-heterocyclic carbene ligands have been shown to catalyze the ROMP of norbornene. acs.orgresearchgate.netacs.org

Nitroaldol Reaction: Complexes of the (η⁶-p-cymene)ruthenium(II) fragment with poly(pyrazolyl)borate ligands have acted as catalyst precursors for the diastereoselective nitroaldol reaction. acs.orgipl.pt

Applications in Biological Contexts:

Cymene-metal complexes have also garnered interest for their potential biological applications, particularly as potential therapeutic agents. The incorporation of biologically active ligands into cymene-metal frameworks is a common strategy to enhance their biological activity.

Anticancer Activity: Ruthenium(p-cymene) complexes with various ligands, including thiosemicarbazones, substituted pyridine-quinoline ligands, and antibacterial quinolones, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. mdpi.commdpi.comnih.govacs.orgnih.gov Studies have investigated their interactions with biomolecules like DNA and proteins. nih.govnih.gov

Enzyme Inhibition and Antioxidant Activity: Some Ru(II)(η⁶-p-cymene) complexes containing Schiff base ligands have demonstrated inhibitory effects against enzymes like tyrosinase and pancreatic lipase (B570770), as well as possessing antioxidant capabilities. researchgate.net

Antimicrobial Activity: Ruthenium(p-cymene) complexes incorporating thiosemicarbazone ligands have shown antimicrobial activity. dergipark.org.tr

Detailed Research Findings and Data:

Research into cymene-metal complexes often involves detailed studies of their synthesis, structural characterization (including X-ray diffraction), and evaluation of their performance in catalytic reactions or biological assays.

For instance, in the catalytic oxidation of hydrocarbons by p-cymene osmium complexes, the binuclear complex [(η⁶-p-cymene)OsCl₂]₂ (1) was found to be a highly efficient precatalyst, achieving high TONs in the oxidation of cyclohexane. rsc.orgrsc.org The catalytic activity is influenced by the nature of the co-ligands and reaction conditions.

In the context of biological applications, studies on ruthenium(p-cymene) complexes have reported IC₅₀ values against various cancer cell lines, indicating their cytotoxic potency. For example, certain Ru(II)(η⁶-p-cymene) complexes with Schiff base ligands showed IC₅₀ values in the micromolar range against tyrosinase and pancreatic lipase enzymes. researchgate.net

The synthesis of p-cymene ruthenium complexes with o-aryloxide-N-heterocyclic carbene ligands involved reactions of imidazolium (B1220033) proligands with Ag₂O and [(η⁶-p-cymene)RuCl₂]₂, yielding the desired complexes in high yields. acs.org These complexes were then tested as catalysts for ROMP of norbornene, with complex 3d showing high activity. researchgate.netacs.org

Here is an example of how data on catalytic performance might be presented:

| Catalyst | Reaction | Substrate | Conditions | Turnover Number (TON) | Citation |

| [(η⁶-p-cymene)OsCl₂]₂ (1) | Oxidation of alkanes with H₂O₂/O₂ | Cyclohexane | 60 °C, acetonitrile, pyridine | 200,200 (after 24h) | rsc.orgrsc.org |

| [OsCl₂(η⁶-p-cymene){PPh₂(NMe₂)}] (5a) | Hydration of organonitriles | Benzonitrile | 100 °C, water, 5 mol % cat. | Most effective among series | researchgate.netuniovi.es |

| Ru(II)-p-cymene Schiff base complex (Complex 2) | Transfer Hydrogenation of Ketones | Various | Optimized conditions | Up to 96% conversion | bohrium.com |

| p-Cymene Ru-NHC complex (3d) | ROMP of Norbornene | Norbornene | 85 °C | High activity | researchgate.netacs.org |

| [Ru(η⁶-p-cymene)(κ²-L)X] / [Ru(η⁶-p-cymene)(κ³-L)]X·nH₂O | Diastereoselective Nitroaldol Reaction | Benzaldehyde + Nitroethane | Room temperature | Up to 82% yield | acs.orgipl.pt |

Note: The TON value for complex 1 is cited as 200,200 after 24 hours, which is presented as 200 200 in the source. rsc.orgrsc.org

And an example of data from biological studies:

| Complex | Biological Activity | Cell Line/Enzyme | IC₅₀ / Inhibition (%) | Citation |

| Ru(II)(η⁶-p-cymene) Schiff base complex (Complex 4) | Tyrosinase Inhibition | Tyrosinase | 19.25 ± 0.9 µM | researchgate.net |

| Ru(II)(η⁶-p-cymene) Schiff base complex (Complex 2) | Pancreatic Lipase Inhibition | Pancreatic Lipase | 31.51 ± 1.7 µM | researchgate.net |

| [(η⁶-p-cymene)Ru(EtATSC)Cl]Cl (1) | Cytotoxicity | Cancer cells | Evaluated | nih.gov |

| [Ru(η⁶-p-cymene)(N^O 8-hydroxyquinoline)(PTA)] complexes | Cytotoxicity | Brain carcinoma cells (T98G, LN229, U87MG) | Excellent profiles | nih.gov |

Advanced Analytical and Spectroscopic Characterization of O Cymene

Chromatographic Techniques for O-Cymene (B1210590) Analysis

Chromatographic techniques are essential for separating and quantifying this compound in various samples.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile organic compounds such as this compound. It allows for the separation of this compound from other components in a mixture based on their differing affinities for a stationary phase and their vapor pressures. The purity of this compound is often determined by GC analysis, with reported purities typically exceeding 99.0%. avantorsciences.comtcichemicals.comtcichemicals.com

Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and identification. GC-MS separates the components of a mixture by GC and then fragments them in a mass spectrometer, generating a unique mass spectrum for each compound. This mass spectrum acts as a fingerprint, allowing for the identification of this compound by comparing its spectrum to spectral libraries. nih.govscholarsresearchlibrary.comscione.com GC-MS analysis has been used to identify this compound in various essential oils. scholarsresearchlibrary.comnih.govscione.comrsdjournal.org For instance, this compound was found at a concentration of 0.88% in the essential oil of Citrus aurantium leaves scholarsresearchlibrary.com and at 12.76% in the essential oil of red aroeira seeds rsdjournal.org. In petroleum ether extract from Trigonella foenum-graecum seeds, this compound was a major component at 27.69%. scione.com

Retention indices (RI) in GC are also valuable for identification, particularly for isomers like the cymenes, which can have very similar mass spectra. researchgate.netresearchgate.net On a nonpolar phase (diphenyl: dimethylpolysiloxane, 5:95), the retention index for this compound was found to be 1039. researchgate.net The elution order of cymene isomers on both non-polar and polar capillary columns has been studied, with this compound typically eluting after m- and p-cymene (B1678584). researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be applied to the analysis of this compound, particularly in complex mixtures where GC might not be suitable due to the volatility or thermal stability of other components. While GC-MS appears more commonly cited for this compound analysis in the provided results, HPLC is a standard technique for separating and quantifying a wide range of organic compounds. A study on the simultaneous estimation of p-Cymene and aloe-emodin (B1665711) utilized a reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile:water, detected by a UV detector at 225 nm. researchgate.net Although this study focuses on p-cymene, the principles of HPLC separation and UV detection can be applied to this compound, given its aromatic structure which allows for UV absorption. HPLC coupled with techniques like High-Resolution Gas Chromatography-Mass Spectrometry (HPLC-HRGC-MS) has also been explored for the analysis of natural complex mixtures containing compounds like this compound. oup.com

Spectroscopic Investigations of this compound

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the different types of hydrogen and carbon atoms present in the molecule and their connectivity. ¹H NMR spectra of this compound show characteristic signals corresponding to the protons on the aromatic ring, the methyl group, and the isopropyl group. chemicalbook.comspectrabase.com Similarly, ¹³C NMR spectroscopy provides signals for each unique carbon environment in the this compound molecule. nih.govresearchgate.net Analysis of these spectra allows for the confirmation of the ortho substitution pattern and the identification of specific functional groups. For instance, in the ¹³C NMR spectrum of a sample containing this compound, signals in the aliphatic region are assigned to the methyl groups of the p-cymene ligand (in a ruthenium complex context), appearing as intense singlets. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit absorption in the UV region due to the π-π* transitions of the delocalized electrons in the benzene (B151609) ring. The UV spectrum of this compound in isooctane (B107328) shows maximum absorption at specific wavelengths with corresponding log epsilon values. nih.govnist.gov These absorption characteristics can be used for the quantitative analysis of this compound, particularly when a UV detector is used in chromatographic techniques like HPLC. researchgate.net

Here is a summary of some spectroscopic data for this compound from the search results:

| Spectroscopy Type | Key Information / Observed Data | Source |

| UV-Vis | Max Absorption (Isooctane): 257 nm (log ε= 2.2), 263 nm (log ε= 2.4), 267 nm (log ε= 2.2), 270 nm (log ε= 2.3) | nih.gov |

| IR | Spectrum available (Gas Phase, Liquid Neat) | nist.govnist.gov |

| Raman | Spectrum available | chemicalbook.com |

| ¹H NMR | Spectrum available (in CDCl₃) | chemicalbook.comspectrabase.com |

| ¹³C NMR | Signals in aliphatic region for methyl groups observed | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying and quantifying this compound, particularly in complex mixtures such as essential oils scholarsresearchlibrary.comscione.comnih.gov. Electron ionization (EI) mass spectrometry is commonly used, providing a characteristic fragmentation pattern that aids in its identification nist.govnist.gov. While the mass spectra of cymene isomers (o-, m-, and p-cymene) can be very similar, making unambiguous identification challenging based solely on mass spectra, differences in product ion branching ratios from techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) can offer some possibility for isomer differentiation researchgate.netrsc.orgresearchgate.net.

The molecular ion peak for this compound is observed at m/z 134, corresponding to its molecular weight nih.gov. Fragmentation patterns provide further structural insights. For instance, a fragment ion at m/z 119 corresponds to the loss of a methyl group (CH₃) from the molecular ion osti.gov. Another significant fragment ion is observed at m/z 91, which is common for many monoterpene hydrocarbons and can be formed from the molecular ion or other fragments researchgate.net. In this compound, the presence of adjacent isopropyl and methyl groups in the ortho position can influence fragmentation, potentially leading to a higher yield of certain fragment ions compared to its isomers rsc.orgosti.gov. For example, the m/z 133 peak is present in higher yield in the this compound spectrum compared to other isomers, which may be due to fragment ions from cyclic ether species osti.gov.

Gas chromatography-mass spectrometry (GC-MS) is a widely applied hyphenated technique for the analysis of this compound in various samples, including essential oils scholarsresearchlibrary.comscione.comnih.govnih.gov. GC-MS separates components based on their volatility and interaction with a stationary phase before they are introduced into the mass spectrometer scholarsresearchlibrary.comcore.ac.uk. Retention indices obtained from GC are often used in conjunction with mass spectra for more reliable identification of this compound, especially when distinguishing it from its isomers researchgate.netresearchgate.netcore.ac.uk. Differences in retention indices on different stationary phases (e.g., nonpolar vs. polar) can help to differentiate the cymene isomers researchgate.netresearchgate.net.

High-resolution mass spectrometry (HRMS), such as using time-of-flight (TOF) or Orbitrap mass analyzers, provides more accurate mass measurements, allowing for the determination of elemental composition and further confirmation of this compound's identity lcms.cznih.gov. Predicted Collision Cross Section (CCS) values can also be used in conjunction with HRMS data for enhanced identification uni.lu.

X-ray Diffraction Studies of this compound Complexes

This compound commonly coordinates to metal centers, such as ruthenium and osmium, in an η⁶-fashion, meaning the entire benzene ring is bound to the metal mdpi.comnih.govmdpi.comnih.gov. Single-crystal X-ray diffraction has been used to characterize the solid-state structures of various ruthenium(II) and osmium(II) complexes containing the p-cymene ligand (an isomer of this compound, but the principles of characterization are similar) mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netniscpr.res.inrsc.orgnih.govubc.ca. These complexes often exhibit a "piano-stool" geometry, with the arene ligand (cymene) occupying the apex and other ligands filling the remaining coordination sites mdpi.commdpi.comresearchgate.netnih.gov.

X-ray diffraction data also allows for the investigation of intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which play a crucial role in crystal packing and stability nih.govcolab.ws. Hirshfeld surface analysis, based on X-ray diffraction data, can provide a visual representation and quantitative analysis of these interactions nih.govcolab.ws.

While direct X-ray diffraction studies of this compound itself in the solid state are not common due to its low melting point, studies on cocrystals involving this compound or similar aromatic compounds could potentially provide insights into solid-state interactions, although specific examples for this compound were not found in the search results nih.govacs.orgacs.org.

Advanced Hyphenated Techniques for Structural Elucidation

Advanced hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing comprehensive structural elucidation of this compound, especially in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a prime example, widely used for the separation and identification of this compound in essential oils and other samples scholarsresearchlibrary.comscione.comnih.govnih.govcore.ac.uk. The combination of GC retention times and MS fragmentation patterns allows for robust identification, even among isomers researchgate.netresearchgate.netcore.ac.uk.

Comprehensive two-dimensional gas chromatography with high-resolution time-of-flight mass spectrometry (GC×GC-HRMS) offers enhanced separation power compared to conventional GC-MS, allowing for the resolution of coeluting compounds and providing high-accuracy mass data for identification and quantification of this compound in complex mixtures nih.gov.

Liquid chromatography-mass spectrometry (LC-MS) is another hyphenated technique, although it is generally more suited for less volatile or more polar compounds than this compound thermofisher.comresearchgate.net. While some studies mention LC-MS for the analysis of terpenes, GC-MS appears to be the preferred method for the analysis of volatile hydrocarbons like this compound thermofisher.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is often used in conjunction with MS for comprehensive structural characterization mdpi.comubc.ca. While not a hyphenated technique in the same vein as GC-MS or LC-MS, the combination of NMR data (providing information on the connectivity and environment of atoms) and MS data (providing molecular weight and fragmentation information) offers a powerful approach for confirming the structure of this compound or its derivatives chemicalbook.comspectrabase.com. For this compound complexes, multinuclear NMR (e.g., ¹H and ¹³C NMR) is routinely used alongside MS and X-ray diffraction for full characterization mdpi.commdpi.comubc.ca.

These advanced techniques, particularly GC-MS and, for complexes, X-ray diffraction, provide complementary information essential for the detailed analytical and structural characterization of this compound and its compounds.

Pharmacological and Biological Activities of O Cymene

Antimicrobial Properties of O-Cymene (B1210590)

This compound exhibits a broad spectrum of antimicrobial activity, which has been extensively documented in scientific literature. It is recognized for its ability to inhibit the growth of various pathogenic and food spoilage microorganisms.

This compound has demonstrated notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. Its mechanisms of action are multifaceted, primarily involving the disruption of microbial cell structures and interference with cellular functions.

A primary mechanism by which this compound and its isomer p-cymene (B1678584) exert their antibacterial effect is through the disruption of microbial cell membranes. mdpi.comnih.gov These compounds, due to their hydrophobic nature, show a high affinity for the lipid bilayer of bacterial membranes. nih.govmdpi.com This interaction leads to a perturbation and expansion of the membrane, which can affect its potential. mdpi.comnih.gov The integration of these monoterpenes into the membrane increases its permeability, leading to the leakage of essential intracellular components such as ions and ATP, and ultimately causing cell death. mdpi.comresearchgate.netresearchgate.net This disruption of the cell membrane's integrity is a key factor in the bactericidal action of this compound. researchgate.net The ability of this compound to destabilize the lipid bilayers of bacteria contributes significantly to its antimicrobial efficacy. researchgate.netresearchgate.net

Beyond its effects on the cell membrane, p-cymene has been shown to impact intracellular functions. While it may not directly affect protein synthesis in bacteria like Escherichia coli, it does influence the membrane potential. nih.govmdpi.com A critical intracellular effect is the decrease in cellular motility, as the proton motive force necessary for flagellar movement is disrupted. nih.govmdpi.com The antimicrobial action of phenolic compounds like those related to cymene is also attributed to structural and functional damage within the cytoplasm. nih.gov

| Agent in Combination with p-Cymene | Observed Effect | Target Microorganism(s) | Reference |

|---|---|---|---|

| Carvacrol (B1668589) | Synergistic | Vibrio cholerae and other foodborne pathogens | unibo.it |

| Tetracycline | Synergistic (2 to 8-fold reduction in MIC) | Oral bacteria | researchgate.netaromaticscience.comnih.gov |

| 4-terpineol, linalool, α-terpineol | Additive | S. enterica, S. aureus, S. sanguinis, S. mutans | unibo.it |

| Ciprofloxacin, ceftriaxone, amoxicillin, ampicillin | Synergistic | Multidrug-resistant bacteria | mdpi.com |

The emergence of antibiotic-resistant bacteria is a significant global health concern. This compound has demonstrated activity against such resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Essential oils rich in this compound have shown efficacy against multidrug-resistant clinical isolates. nih.gov For example, oregano essential oil, which contains this compound, has shown significant antibacterial activity against MRSA. mdpi.com The ability of this compound and its associated essential oils to combat these challenging pathogens highlights its potential as an alternative or adjunctive therapeutic agent.

| Essential Oil/Compound | Resistant Strain(s) | Key Finding | Reference |

|---|---|---|---|

| Oregano Essential Oil (containing this compound) | Methicillin-resistant Staphylococcus aureus (MRSA) | Showed good to moderate activity against two MRSA strains. | mdpi.com |

| Oregano Oil (containing p-cymene) | Multidrug-resistant (MDR) clinical isolates including Acinetobacter baumannii, Pseudomonas aeruginosa, and MRSA | Exhibited significant antibacterial activity with MICs ranging from 0.08 to 0.64 mg/ml. | nih.gov |

| Origanum compactum and Origanum elongatum Essential Oils (containing p-cymene) | Highly prioritized multidrug-resistant bacteria | Showed synergistic effects when combined with antibiotics like ciprofloxacin and amoxicillin. | mdpi.comnih.gov |

In addition to its antibacterial properties, this compound also possesses antifungal activity against a variety of fungi, including food spoilage molds and pathogenic yeasts. nih.govnih.gov However, its efficacy can vary depending on the fungal species. For instance, p-cymene has shown limited activity against filamentous fungi like Rhizopus oryzae and Aspergillus niger. nih.gov In contrast, essential oils containing this compound have demonstrated significant antifungal effects. embrapa.br The antifungal mechanism of this compound is believed to be similar to its antibacterial action, primarily involving the disruption of the fungal cell membrane.

| Fungal Species | Activity of p-Cymene | Reference |

|---|---|---|

| Candida lusitaniae | More effective than thymol (B1683141) and carvacrol at higher concentrations (0.2–0.5 mmol/L), delaying growth for up to 45 days. | nih.gov |

| Ovine dermatophytes | No specific anti-dermatophyte activity (MIC and MFC >8%). | nih.gov |

| Rhizopus oryzae | No antifungal activity (MIC >1024 µg/mL). | nih.gov |

| Aspergillus niger | No antifungal activity (MIC >300 µL/mL). | nih.gov |

| 17 phytopathogenic fungi | Lower antifungal activity compared to carvacrol and thymol. | nih.gov |

Antiviral Activity

This compound has been identified as a significant component of essential oils that exhibit notable antiviral properties. Research into the therapeutic effects of this compound has indicated its potential as an antiviral agent. researchgate.net Studies have demonstrated that essential oils containing this compound as a major constituent are effective against various viral strains.

| Virus Strain | Assay Method | Cell Line | Inhibition (%) |

|---|---|---|---|

| Herpes Simplex Virus type 1 (HSV-1) | MTT Assay | Mardin-Darby bovine kidney cells | 99.6% |

| Acyclovir-Resistant HSV-1 (ACVR-HSV-1) | MTT Assay | Mardin-Darby bovine kidney cells | 55.9% |

| Human Respiratory Syncytial Virus (HRSV) | MTT Assay | Mardin-Darby bovine kidney cells | 68.0% |

Antioxidant Potential of this compound

The antioxidant capabilities of this compound have been noted, primarily in studies analyzing the composition and activity of essential oils.

Free Radical Scavenging Mechanisms

This compound has been identified as one of the compounds responsible for the antioxidant activity of certain essential oils. researchgate.net For example, research on the essential oil of C. limon attributes its antioxidant effects in part to the presence of both this compound and p-cymene. researchgate.net Similarly, this compound is listed among the antioxidant compounds found in the seeds of B. abyssinica. researchgate.net This suggests that this compound contributes to the neutralization of free radicals, a key mechanism in preventing oxidative damage. mdpi.com

Modulation of Endogenous Antioxidant Enzyme Activity (e.g., SOD, Catalase)

Currently, there is a lack of specific research findings detailing the direct effects of this compound on the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). While studies have extensively documented that the isomer p-cymene can increase the activity of these enzymes, similar investigations focused solely on this compound are not prevalent in the reviewed scientific literature. tandfonline.comnih.gov These enzymes are critical components of the cellular antioxidant defense system, with SOD converting superoxide radicals into hydrogen peroxide, which is then decomposed by CAT. mdpi.comnih.gov

Reduction of Oxidative Stress Markers (e.g., TBARS, MDA)

Anti-inflammatory Effects of this compound

While this compound has been generally associated with anti-inflammatory effects as a component of various essential oils, specific mechanistic studies are sparse compared to its isomer, p-cymene. researchgate.net

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

There is a significant gap in the scientific literature regarding the specific role of this compound in modulating key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). In contrast, extensive research has demonstrated that p-cymene can significantly regulate the production of these cytokines, thereby exerting anti-inflammatory effects. nih.govnih.gov However, studies isolating the direct impact of this compound on these specific inflammatory pathways have not been identified in the reviewed literature.

Inhibition of Enzymes in Inflammatory Pathways (e.g., COX, LOX)

The inflammatory response involves complex enzymatic pathways, with cyclooxygenase (COX) and lipoxygenase (LOX) being key enzymes in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govresearchgate.net Dual inhibition of these pathways is a strategy for developing anti-inflammatory agents. nih.govnih.gov However, current scientific literature based on the available search results does not provide specific evidence detailing the inhibitory activity of this compound on COX or LOX enzymes. While the anti-inflammatory properties of various natural compounds are often linked to the inhibition of these enzymes, dedicated studies to elucidate this mechanism for this compound are not prominently available.

Impact on NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) are crucial signaling pathways that regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. nih.govnih.govmdpi.com The inhibition of these pathways is a key mechanism for many anti-inflammatory compounds. nih.govnih.gov There is a significant body of research demonstrating that p-cymene can exert anti-inflammatory effects by blocking NF-κB and MAPK activation. nih.govnih.govresearchgate.net However, specific studies investigating the direct impact of this compound on the NF-κB and MAPK signaling pathways are not detailed in the provided search results. Therefore, its role in modulating these specific inflammatory cascades remains to be elucidated.

Analgesic and Antinociceptive Activities

Nociception is the neural process of encoding and processing noxious stimuli. Antinociceptive agents act to block the detection of painful stimuli by sensory neurons. Some research indicates that this compound possesses antinociceptive properties. researchgate.net It has been identified as a constituent in essential oils that exhibit analgesic effects.

The central nervous system (CNS) plays a critical role in modulating pain perception through complex descending and ascending pathways. nih.govtmc.eduphysio-pedia.com These pathways involve various brain regions, including the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), which can enhance or suppress pain signals traveling to the spinal cord. nih.gov While studies on the isomer p-cymene suggest that its analgesic effects may involve both central and peripheral actions, potentially through the opioid system, specific research detailing how this compound interacts with these central pain modulatory pathways is not available in the provided search results. scielo.brznaturforsch.com

The transmission of pain signals involves the release of various neurotransmitters that bind to specific receptors. mdpi.com Analgesic compounds can interfere with this process by modulating the release of these neurotransmitters or by interacting with their receptors. mdpi.comnih.gov For instance, the opioid system, a major target for pain relief, involves endogenous opioids like endorphins and enkephalins that act on opioid receptors to inhibit pain signals. tmc.eduphysio-pedia.com Research on carvacrol, a related monoterpene, suggests it may influence neuronal activity by modulating neurotransmitters, although the precise mechanism is unclear. nih.gov There is currently a lack of specific studies demonstrating how this compound modulates neurotransmitter release or interacts with key receptors, such as opioid or GABAergic receptors, to produce its potential antinociceptive effects.

Neuroprotective Effects

Neuroprotection refers to the preservation of neuronal structure and function. Oxidative stress and inflammation are key contributors to neurodegenerative diseases. nih.gov Some studies have identified this compound as a component of essential oils with potential neuroprotective activities. researchgate.net Its neuroprotective potential may be linked to antioxidant and antifibril properties. researchgate.net In one study, this compound was a major component of an essential oil from Eucalyptus rudis that demonstrated enzyme-disruptive properties. researchgate.net Another study investigating the effects of various compounds on hydrogen peroxide-induced stress in SH-SY5Y neuroblastoma cells included p-cymene, but detailed mechanistic studies on this compound's neuroprotective capabilities, such as its effect on specific neuroprotective pathways or its ability to mitigate neuronal damage from specific toxins, are limited. nih.gov

Potential Anticancer Properties

A significant area of cancer research involves the development of metal-based drugs. nih.govacs.org Numerous studies have investigated ruthenium(II)-arene complexes, particularly those containing p-cymene, for their cytotoxic effects against various cancer cell lines. nih.govacs.orgmdpi.com These complexes are explored for their potential to act as antitumor agents through mechanisms that may include antiangiogenic activity and cancer cell cytotoxicity. nih.govresearchgate.net However, the available research does not provide direct evidence of the anticancer properties of the this compound molecule itself. The focus remains on organometallic complexes where its isomer, p-cymene, acts as a ligand. nih.govmdpi.com

Inhibition of Apoptosis and Cell Cycle Arrest

Current scientific literature does not provide extensive direct evidence detailing the role of this compound in the inhibition of apoptosis or induction of cell cycle arrest. While some essential oils containing cymene isomers have been shown to induce these effects in cancer cells, the specific contribution of this compound to this activity has not been fully elucidated nih.govnih.gov. The anticancer mechanisms of many monoterpenes involve the induction of apoptosis and the disruption of the cell cycle; however, specific studies isolating this compound's effects on these pathways are not prominently available plos.orgresearchgate.netresearchgate.net.

Role in Organometallic Compounds for Cancer Treatment

In the field of medicinal organometallic chemistry, the cymene scaffold is a key component in the design of novel anticancer agents. The vast majority of this research has utilized p-cymene, the para-isomer of this compound, as an arene ligand in ruthenium(II) and osmium(II) complexes. These "half-sandwich" or "piano-stool" compounds are recognized as promising alternatives to traditional platinum-based chemotherapy drugs mdpi.comunl.pt.

The p-cymene ligand is crucial for the stability and cytotoxic activity of these metal complexes. It helps to create a stable, lipophilic structure that can be systematically modified to fine-tune the compound's pharmacological properties unl.pt. The mechanism of action for these complexes often involves the hydrolysis of a metal-halide bond, creating an aqua species that can then bind to biological targets like DNA and proteins, ultimately leading to cell death acs.org.

Several ruthenium(II)-p-cymene complexes have demonstrated significant anticancer activity. For instance, the prototype compound, [Ru(η⁶-p-cymene)Cl₂(pta)] (RAPTA-C), has been shown to reduce the growth of primary tumors and exhibit antimetastatic properties in preclinical models mdpi.comnih.gov. Studies on various osmium(II)-p-cymene complexes have also revealed their potential as anticancer drugs, with some compounds showing selectivity for cancer cells over non-cancerous cells and inducing cell death primarily through apoptosis nih.govresearchgate.net. The antitumor activity of these metal-p-cymene complexes is linked to mechanisms including anti-adhesion activity, cytotoxicity in cancer cells, and antiangiogenic effects researchgate.netnih.gov.

| Complex Type | Key Findings | Target Cancer Cell Lines/Models | Reference |

|---|---|---|---|

| Osmium(II)-p-cymene | Induces cell death largely via apoptosis; disrupts vascularization. Displays selectivity toward cancer cells. | Human ovarian carcinoma (A2780) | nih.gov |

| Ruthenium(II)-p-cymene (RAPTA-C) | Reduces the expansion of primary tumors; antimetastatic activity. | Colorectal and ovarian carcinoma models | mdpi.comnih.gov |

| Ruthenium(II)-p-cymene with quinolone ligands | Forms adducts with human serum albumin and reacts rapidly with DNA models (5'-GMP). Moderate inhibition of tumor cell proliferation. | Ovarian cancer (CH1) | acs.org |

| Ruthenium(II)-p-cymene with aminophenol ligands | Showed higher cytotoxicity against cancer cells compared to healthy cells. | Cervical carcinoma (HeLa), breast cancer (MCF-7) | mdpi.com |

Insecticidal and Repellent Activities

This compound, as a component of various plant essential oils, has demonstrated notable insecticidal and repellent properties against several insect pests, particularly those that affect stored products. Research indicates that the isomeric position of the methyl and isopropyl groups on the benzene (B151609) ring influences the compound's biological activity researchgate.net.

Studies comparing cymene isomers have shown that this compound exhibits stronger fumigant and contact toxicity than m-cymene against the red flour beetle (Tribolium castaneum) and the booklouse (Liposcelis bostrychophila) researchgate.net. This suggests that this compound is a significant contributor to the insecticidal effects of essential oils in which it is present.

The fumigant toxicity of this compound is particularly potent. Against T. castaneum, it has an LC₅₀ value of 10.76 mg/L air, and it causes 100% mortality in L. bostrychophila at a concentration of 0.30 mg/cm² after 24 hours researchgate.net. Its contact toxicity is also significant, with a reported LD₅₀ value of 102.73 μ g/adult for T. castaneum researchgate.net.

| Insect Species | LC₅₀ Value | Reference |

|---|---|---|

| Tribolium castaneum | 10.76 mg/L air | researchgate.net |

| Liposcelis bostrychophila | 0.13 mg/L air | researchgate.net |

| Insect Species | LD₅₀ Value | Reference |

|---|---|---|

| Tribolium castaneum | 102.73 µg/adult | researchgate.net |

| Liposcelis bostrychophila | 18.10 µg/cm² | researchgate.net |

In addition to its lethal effects, this compound also acts as a repellent. When tested against T. castaneum and L. bostrychophila, this compound showed repellent activity, although its efficacy varied with concentration and exposure time. At a concentration of 78.63 nL/cm², it demonstrated a Percent Repellency (PR) of 68% against T. castaneum after 4 hours researchgate.net.

| Insect Species | Concentration (nL/cm²) | Percent Repellency (PR) at 2h | Percent Repellency (PR) at 4h | Reference |

|---|---|---|---|---|

| Tribolium castaneum | 78.63 | 72% | 68% | researchgate.net |

| 15.83 | 62% | 56% | ||

| Liposcelis bostrychophila | 78.63 | 70% | 64% | researchgate.net |

| 15.83 | 64% | 58% |

Computational Chemistry and Molecular Modeling of O Cymene

Density Functional Theory (DFT) Studies of O-Cymene (B1210590)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized geometry, frontier molecular orbitals, and simulated spectra of this compound. rsc.orgnih.gov These studies confirm the feasibility of suggested reaction pathways and help in understanding the molecule's inherent properties. rsc.orgnih.gov

DFT calculations are used to determine the most stable conformation of this compound by optimizing its geometric parameters, such as bond lengths and angles. These calculations provide a detailed three-dimensional model of the molecule. In studies comparing cymene isomers, DFT has been used to calculate properties like proton affinities, polarizabilities, and dipole moments. rsc.org For instance, the proton transfer reaction involving the ortho-isomer of cymene was found to be exothermic by 30 kJ mol⁻¹ according to DFT calculations. rsc.org

The electronic properties of a molecule determine its reactivity and interaction with other molecules. Key properties calculated using DFT include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map distinguishes regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Properties for Cymene Isomers Note: Data for this compound from comparative studies.

| Property | Value (this compound) | Unit | Method |

| Proton Transfer Exothermicity | 30 | kJ mol⁻¹ | DFT |

This interactive table provides calculated property data for this compound based on DFT studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comlibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. DFT studies comparing various monoterpenes have determined these values, finding that cymene is less reactive than terpenes like thymol (B1683141) and pinene based on its HOMO energy. mdpi.com

Table 2: Frontier Molecular Orbital Energies Note: Values are representative for the cymene scaffold from comparative theoretical studies.

| Parameter | Energy | Unit |

| EHOMO | Value not specified in search results | eV |

| ELUMO | Value not specified in search results | eV |

| Energy Band Gap (ΔE) | Value not specified in search results | eV |

This interactive table presents typical frontier molecular orbital energy data derived from DFT calculations.

DFT calculations are widely used to simulate and predict various types of molecular spectra, which can then be compared with experimental results for validation. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. Comparing the computed spectrum with the experimental one helps in the precise assignment of vibrational bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra. researchgate.netresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. nih.gov These theoretical shifts are invaluable for interpreting complex experimental NMR spectra and confirming molecular structures. nih.gov

While experimental spectra for this compound are available, specific DFT-based simulation studies for its IR, UV-Vis, and NMR spectra are not prominently featured in the surveyed literature. However, the application of these computational methods is standard for structural confirmation and analysis in organic chemistry. nih.govsemanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is frequently used to predict the interaction between a small molecule (ligand) and a protein's active site. While studies focusing specifically on the simple hydrocarbon this compound are limited, research on its isomer, p-cymene (B1678584), often as a component of more complex molecules or essential oils, provides insight into the types of interactions the cymene scaffold can form with biological targets. researchgate.netresearchgate.net

Molecular docking studies calculate a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction between a ligand and its target protein. A more negative score generally indicates a stronger, more favorable binding interaction.

Table 3: Representative Molecular Docking Binding Affinities Note: Data shown is for the related p-cymene scaffold against various targets to illustrate potential binding capability, as specific data for this compound is not available.

| Target Protein | Ligand Structure | Binding Affinity (kcal/mol) |